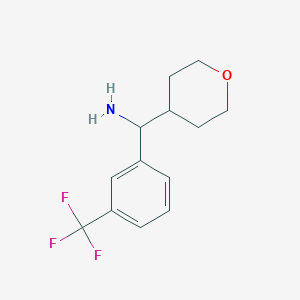

(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine

Description

(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is a secondary amine featuring a tetrahydro-2H-pyran-4-yl group linked to a 3-(trifluoromethyl)phenyl moiety via a methanamine bridge. This compound belongs to a class of molecules designed for pharmacological exploration, particularly in targeting receptors such as the androgen receptor (AR) . Its structural uniqueness lies in the combination of a saturated oxygen-containing heterocycle (tetrahydropyran) and a trifluoromethyl-substituted aromatic ring, which enhances metabolic stability and lipophilicity—key attributes in drug development.

Properties

Molecular Formula |

C13H16F3NO |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9/h1-3,8-9,12H,4-7,17H2 |

InChI Key |

DQVBLMWUVHUBEG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydro-2H-pyran Ring

The tetrahydro-2H-pyran ring is typically synthesized by cyclization of suitable precursors under acidic or basic catalysis. One common approach starts from methyl tetrahydro-2H-pyran-4-carboxylate, which undergoes Grignard reactions or nucleophilic additions to form key intermediates such as 1-(tetrahydro-2H-pyran-4-yl)ethanone. For example:

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| Addition of isopropylmagnesium chloride to methyl tetrahydro-2H-pyran-4-carboxylate and N,O-dimethylhydroxylamine hydrochloride in tetrahydrofuran at -20°C under nitrogen | 75% | Controlled addition and low temperature crucial for selectivity | |

| Methylmagnesium bromide addition to N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide in tetrahydrofuran at 0°C to room temperature | 81% | Gradual warming over 6 hours improves yield and purity |

These steps yield 1-(tetrahydro-2H-pyran-4-yl)ethanone, a key intermediate for further functionalization.

Introduction of the Trifluoromethyl-Substituted Phenyl Group

The trifluoromethyl group is introduced onto the phenyl ring typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling. The trifluoromethylphenyl moiety can be attached to the tetrahydro-2H-pyran scaffold by coupling an appropriate halogenated tetrahydropyran intermediate with trifluoromethyl-substituted phenyl boronic acid or trifluoromethyl reagents.

| Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium | Alcohol, nitrile, or ether solvents | 70-75°C | 3-4 hours | Good yield | Cheaper and more efficient than palladium acetate; optimized for industrial scale |

This method improves reaction rates and yields compared to palladium acetate catalysis, which is slower and less cost-effective.

Formation of the Methanamine Group

The methanamine moiety is commonly introduced via reductive amination or nucleophilic substitution. Reductive amination involves reacting a suitable aldehyde or ketone intermediate with ammonia or an amine source, followed by reduction using agents such as sodium borohydride or lithium aluminum hydride.

In some cases, direct nucleophilic substitution of a haloalkyl intermediate with ammonia or amine nucleophiles is employed. The amine product is then isolated as its hydrochloride salt by treatment with hydrochloric acid to improve stability and crystallinity.

Industrial Scale and Optimization Considerations

Industrial synthesis focuses on maximizing yield, purity, and cost-effectiveness. Key factors include:

- Use of cheaper catalysts such as tetrakis(triphenylphosphine)palladium instead of palladium acetate

- Optimization of reaction temperature (typically 70-75°C) to accelerate reaction rates

- Selection of solvents that balance solubility and environmental impact (alcohols, nitriles, ethers)

- Purification by column chromatography or recrystallization to achieve >98% purity for pharmaceutical applications

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Grignard addition to methyl tetrahydro-2H-pyran-4-carboxylate | Isopropylmagnesium chloride, THF, -20°C | 1-(tetrahydro-2H-pyran-4-yl)ethanone | 75 | Low temp controls selectivity |

| 2 | Grignard addition to N-methoxy-N-methyl carboxamide | Methylmagnesium bromide, THF, 0°C to RT | 1-(tetrahydro-2H-pyran-4-yl)ethanone | 81 | Gradual warming improves yield |

| 3 | Palladium-catalyzed cross-coupling | Tetrakis(triphenylphosphine)palladium, alcohol/nitrile solvent, 70-75°C | Trifluoromethylphenyl-substituted intermediate | Good | Efficient and cost-effective catalyst |

| 4 | Reductive amination or nucleophilic substitution | Ammonia or amine source, reducing agents | This compound | Variable | Followed by hydrochloride salt formation |

Analytical Characterization

Critical analytical techniques to confirm structure and purity include:

- Nuclear Magnetic Resonance Spectroscopy (^1H, ^13C, ^19F NMR) to verify trifluoromethyl group and ring conformation

- High Performance Liquid Chromatography with UV detection for purity assessment (>98% required)

- Mass Spectrometry (High Resolution Mass Spectrometry or Electrospray Ionization) for molecular weight confirmation and fragmentation pattern analysis

Research Findings and Applications

The compound is used as a building block in organic synthesis, with potential applications in medicinal chemistry due to the trifluoromethyl group's influence on bioactivity and metabolic stability. Research also explores its role in developing new materials and chemical processes.

This comprehensive synthesis overview integrates data from patents, chemical databases, and research literature, providing a professional, authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed on the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Introduction of various functional groups onto the phenyl ring, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes the structural and physicochemical properties of the target compound and its analogs:

Substituent Impact on Bioactivity

- Trifluoromethyl vs.

- Ether Linkages : The 4-(pyran-4-yloxy)phenyl group in introduces an oxygen spacer, which may reduce steric hindrance compared to direct aryl-amine bonds .

- Morpholine Modification : The morpholinyl group in enhances water solubility, a valuable trait for central nervous system (CNS) therapeutics .

Biological Activity

The compound (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine is a derivative of tetrahydropyran and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H16F3N

- Molecular Weight : 255.23 g/mol

- InChI Key : JGLUGLOJKIXUNJ-UHFFFAOYSA-N

The structure includes a tetrahydropyran ring, which is known for enhancing lipophilicity and bioavailability, combined with a trifluoromethyl-substituted phenyl group that may influence its pharmacodynamic properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

-

Antidepressant Activity :

- Studies indicate that compounds with similar structures exhibit significant antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

-

Neuroprotective Effects :

- There is emerging evidence suggesting neuroprotective properties, potentially through the inhibition of neuroinflammatory processes and oxidative stress reduction. This positions the compound as a candidate for treating neurodegenerative diseases.

-

Anticancer Potential :

- Preliminary investigations have shown that related compounds can induce apoptosis in cancer cell lines, suggesting a possible role in oncology. The trifluoromethyl group may enhance the compound's interaction with biological targets involved in cancer cell proliferation.

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including NMDA receptors, which are critical in synaptic plasticity and memory functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Tetrahydro-2H-pyran-4-yl)(3-(trifluoromethyl)phenyl)methanamine?

- Methodological Answer : The compound can be synthesized via reductive amination using precursors like 3-(trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-amine. A common approach involves lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under inert conditions, followed by purification via column chromatography . Alternative methods include coupling reactions with carbodiimide-based reagents (e.g., EDCI/HOBt) for intermediates, as seen in analogous trifluoromethyl-containing amines .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the tetrahydropyran ring (δ 3.5–4.0 ppm for oxygens) and trifluoromethyl group (δ 120–125 ppm in <sup>19</sup>F NMR) .

- HPLC-MS : Monitor purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns, critical for bioactive conformations .

Q. What solvent systems enhance solubility for in vitro assays?

- Methodological Answer : Hydrochloride salt forms (e.g., CAS 1052519-53-5) improve aqueous solubility. Use DMSO for stock solutions (10–50 mM) and dilute in PBS (pH 7.4) for biological assays. Co-solvents like cyclodextrins may stabilize the compound in physiological buffers .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding affinity?

- Methodological Answer : The CF3 group enhances lipophilicity and electron-withdrawing effects, modulating π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors). Use comparative SAR studies with non-fluorinated analogs to quantify binding shifts via radioligand displacement assays .

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across labs. For example, conflicting IC50 values in kinase inhibition may arise from ATP concentration differences .

- Metabolite Interference : Use LC-MS/MS to identify degradation products in assay media .

Q. Designing enantioselective synthesis for chiral centers?

- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For the tetrahydropyran moiety, Sharpless epoxidation or enzymatic resolution (lipases) can achieve >90% enantiomeric excess .

Computational modeling approaches for target interaction predictions

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for GPCRs) to predict binding poses. Focus on hydrogen bonds between the methanamine group and Asp<sup>3.32</sup> in Class A receptors .

- MD Simulations : Analyze stability of ligand-receptor complexes in GROMACS (100 ns trajectories) to assess entropy-driven binding .

Impact of tetrahydropyran substituents on metabolic stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.